molecular formula C25H30N2O5 B13533785 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine CAS No. 119153-92-3

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine

Cat. No.: B13533785
CAS No.: 119153-92-3
M. Wt: 438.5 g/mol
InChI Key: FERJZSSCELFDIC-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine typically involves the protection of the amino group of valine using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of valine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

    Coupling Reactions: The exposed amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

    Oxidation and Reduction: While the compound itself is stable, the valine moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Piperidine: Used for the deprotection of the Fmoc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    N,N-Diisopropylethylamine (DIPEA): Used as a base in various reactions.

Major Products Formed

The major products formed from reactions involving this compound are typically peptides and proteins, depending on the sequence of amino acids used in the synthesis.

Scientific Research Applications

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be removed to expose the amino group for further coupling reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine apart from similar compounds is its specific application in the synthesis of peptides containing valine. The D-configuration of valine provides unique properties to the resulting peptides, such as increased stability and resistance to enzymatic degradation, making it valuable in the development of therapeutic peptides.

Properties

CAS No.

119153-92-3

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H30N2O5/c1-14(2)21(23(28)26-22(15(3)4)24(29)30)27-25(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22H,13H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m1/s1

InChI Key

FERJZSSCELFDIC-FGZHOGPDSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.